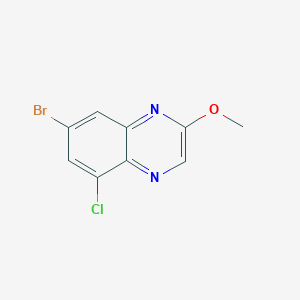

7-Bromo-5-chloro-2-methoxyquinoxaline

描述

属性

分子式 |

C9H6BrClN2O |

|---|---|

分子量 |

273.51 g/mol |

IUPAC 名称 |

7-bromo-5-chloro-2-methoxyquinoxaline |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-4-12-9-6(11)2-5(10)3-7(9)13-8/h2-4H,1H3 |

InChI 键 |

LAILUTZSWLJHMF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=C2C(=CC(=CC2=N1)Br)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy Overview

The preparation of halogenated quinoxaline derivatives like 7-Bromo-5-chloro-2-methoxyquinoxaline typically involves:

- Halogenated aromatic precursors that already contain bromine and chlorine substituents positioned to direct ring closure.

- Cyclization reactions involving condensation with nitrogen-containing reagents such as formamidine derivatives or o-phenylenediamines.

- Methoxylation or introduction of methoxy groups either by direct substitution or via methylation of hydroxyl precursors.

The synthetic route generally aims to maximize regioselectivity to ensure the bromine and chlorine atoms are retained at the 7- and 5-positions respectively, while installing the methoxy group at the 2-position of the quinoxaline ring.

Preparation Methods from Related Compounds

One-Step Cyclization Using Halogenated Benzoic Acids and Formamidine Acetate

A closely related example is the synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone , which shares the halogenation pattern and heterocyclic core with quinoxalines. According to a 2022 patent (CN114436974A), the method involves:

- Starting from 2,4-dibromo-5-chlorobenzoic acid as the halogenated precursor.

- Reacting it with formamidine acetate in the presence of:

- Catalysts such as cuprous chloride or cuprous bromide (catalyst 1).

- Halide salts like potassium iodide or sodium iodide (catalyst 2).

- An inorganic base such as potassium hydroxide .

- A polar aprotic solvent like acetonitrile .

- The reaction is conducted under reflux at 76-120 °C for 12-20 hours.

After reaction completion, the mixture is cooled, filtered, treated with activated carbon, and acidified to precipitate the product, which is then isolated by filtration and drying. This method yields high purity quinazolinone derivatives with yields around 83-87%.

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting Material | 2,4-dibromo-5-chlorobenzoic acid (100 g) | 2,4-dibromo-5-chlorobenzoic acid (100 g) |

| Catalyst 1 | Cuprous chloride (3 g) | Cuprous bromide (5 g) |

| Catalyst 2 | Potassium iodide (3 g) | Sodium iodide (5 g) |

| Base | Potassium hydroxide (55 g) | Sodium hydroxide (50 g) |

| Formamidine acetate | 40 g | 40 g |

| Solvent | Acetonitrile (700 g) | Acetonitrile (700 g) |

| Reaction Time | 18 hours | 20 hours |

| Reaction Temperature | Reflux (76-120 °C) | Reflux (76-120 °C) |

| Yield | 86.7% | 83.2% |

Table 1: Representative synthesis parameters for halogenated quinazolinone derivatives analogous to this compound

化学反应分析

Types of Reactions: 7-Bromo-5-chloro-2-methoxyquinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoxaline core can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.

科学研究应用

7-Bromo-5-chloro-2-methoxyquinoxaline has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.

Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists. The compound’s ability to interact with specific biological targets makes it valuable in drug discovery and development.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique chemical properties make it suitable for various industrial processes.

作用机制

The mechanism of action of 7-Bromo-5-chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific biological target and the context of its use.

相似化合物的比较

Halogen Positioning

- This compound vs. 5-Bromo-7-chloro-2-methoxyquinoxaline: These positional isomers differ in bromine/chlorine placement. The bromine atom at position 7 (vs. 5) may alter electronic effects, directing electrophilic substitution to distinct sites .

- 7-Chloro-2-methoxy-5-(dioxaborolan-2-yl)quinoxaline: Replacing bromine with a boronate ester at position 5 enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduces electrophilic halogen reactivity .

Core Heterocycle

- Quinoline vs. Quinoxaline: The quinoline derivative (5-bromo-8-methoxy-2-methylquinoline) has a single nitrogen in its bicyclic structure, reducing electron-deficient character compared to quinoxalines. This difference impacts applications: quinolines are more common in antimalarials, while quinoxalines are preferred in optoelectronics and kinase inhibitors .

Substituent Effects

- Methoxy Group : In all compounds, the methoxy group improves solubility but may sterically hinder reactions at adjacent positions.

Notes

Safety : Brominated and chlorinated compounds require strict handling protocols. Use PPE and ensure ventilation to avoid inhalation/contact hazards .

Synthetic Versatility : The target compound’s halogen atoms enable diverse derivatization, but regioselectivity must be carefully controlled due to positional isomerism risks .

Industrial Relevance : Boronate-containing analogs (e.g., from Hairui Chem) highlight the demand for intermediates in API synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。